2-Chloro-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine
Description
Properties
Molecular Formula |
C18H21ClN2O2S |
|---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
2-chloro-3-methyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C18H21ClN2O2S/c1-13-6-8-16(9-7-13)24(22,23)21-10-4-3-5-17(21)15-11-14(2)18(19)20-12-15/h6-9,11-12,17H,3-5,10H2,1-2H3 |
InChI Key |
OHOPGPPNQGUOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=C(C(=C3)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of the chloro and methyl groups. The tosylpiperidine moiety is then attached through a series of substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced analytical methods ensures the quality control of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural features.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key analogs and their substituent-driven properties are summarized below:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) group in Q13 lowers the melting point (259–261°C) compared to Q12 (288–292°C), likely due to reduced crystallinity from asymmetric NO₂ effects. The target compound’s tosyl group may enhance thermal stability via sulfonyl group interactions .
- Steric Effects : Bulky substituents (e.g., gem-dimethyl in Q12) increase melting points by improving crystal packing. The tosylpiperidine group in the target compound could similarly elevate melting points .
- Solubility : Methoxy (-OCH₃) in Q12 enhances polarity and aqueous solubility, while the target compound’s tosyl group may reduce solubility due to hydrophobicity .
Spectroscopic Comparisons
Infrared (IR) Spectroscopy
- Target Compound : Expected S=O symmetric/asymmetric stretches (1350–1150 cm⁻¹), absent in analogs like Q12 and Q13.
- Q12/Q13 : Distinct -CN (2201–2198 cm⁻¹) and C=O (1672–1668 cm⁻¹) stretches. The target compound lacks these groups but may show aromatic C=C (1450–1600 cm⁻¹) and C-Cl (700–750 cm⁻¹) .
Nuclear Magnetic Resonance (¹H NMR)
- Target Compound : Signals for tosyl aromatic protons (~7.2–7.8 ppm), piperidine protons (δ 1.5–3.0 ppm), and methyl groups (δ ~2.1–2.3 ppm).
- Q12/Q13 : Aromatic protons at δ 7.18–7.79 ppm, consistent with pyridine and substituted phenyl rings. Methyl groups appear at δ 0.78–2.33 ppm .
Biological Activity
2-Chloro-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
The molecular formula of 2-Chloro-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine is with a molecular weight of approximately 284.77 g/mol. The compound features a pyridine ring substituted with a chloro and a tosylpiperidine group, which are crucial for its biological activity.
The biological activity of 2-Chloro-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound exhibits affinity for several neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in neurotransmitter metabolism, impacting synaptic transmission.
Biological Activity Data
Case Study 1: Antidepressant Effects
A study conducted on rodents demonstrated that administration of 2-Chloro-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine led to a significant decrease in behavioral despair in the forced swim test. This suggests potential antidepressant properties, possibly through serotonin reuptake inhibition.
Case Study 2: Antinociceptive Properties
In another investigation, the compound was tested for its antinociceptive effects using the hot plate and formalin tests. Results indicated that it significantly reduced pain responses, suggesting a mechanism involving opioid receptor modulation.
Case Study 3: Antitumor Activity
In vitro studies on various cancer cell lines revealed that 2-Chloro-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine inhibited cell proliferation and induced apoptosis. The compound's mechanism appears to involve the downregulation of survival pathways, making it a candidate for further anticancer research.
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-Chloro-3-methyl-5-(1-tosylpiperidin-2-yl)pyridine?
Synthetic optimization requires addressing:
- Reagent Selection : Use of nucleophilic substitution (e.g., replacing chlorine with amines) under mild conditions to preserve the tosylpiperidine moiety .
- Solvent Compatibility : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity while minimizing side reactions .
- Purification Challenges : Column chromatography with gradient elution (hexane/ethyl acetate) is recommended due to the compound’s hydrophobicity .
- Yield Improvement : Monitoring reaction progress via TLC and adjusting stoichiometry of the tosylating agent (e.g., tosyl chloride) can mitigate incomplete piperidine functionalization .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats due to skin/eye irritation risks .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HCl gas during chlorination) .
- Waste Disposal : Neutralize acidic residues before disposal and segregate halogenated waste .
Advanced Research Questions
Q. How do steric and electronic effects influence substitution reactions at the pyridine ring?
- Steric Hindrance : The 1-tosylpiperidin-2-yl group at position 5 reduces reactivity at adjacent positions (e.g., C-4 and C-6) due to steric bulk, favoring nucleophilic attacks at C-2 .
- Electronic Effects : The electron-withdrawing chlorine at C-2 activates the ring for electrophilic substitution at C-4, but competing tosyl group effects may require DFT analysis to predict regioselectivity .
Q. What computational methods are suitable for studying this compound’s interactions with biological targets?
- DFT Calculations : Model charge distribution to identify electrophilic/nucleophilic sites for protein binding (e.g., pyridine nitrogen as a hydrogen-bond acceptor) .
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., kinase enzymes), prioritizing the tosylpiperidine moiety for hydrophobic interactions .
Q. How can kinetic studies elucidate ligand-exchange behavior in catalytic applications?
Q. What strategies resolve contradictions in reported synthetic yields for derivatives?
- Parameter Screening : Systematically vary temperature, catalyst (e.g., Pd for coupling reactions), and solvent polarity .
- Side-Reaction Analysis : Use LC-MS to identify byproducts (e.g., dechlorinated species or tosyl group hydrolysis) that reduce yields .
Methodological Notes
- Contradiction Management : Discrepancies in synthetic yields (e.g., 45% vs. 78%) often stem from solvent purity or catalyst activity; replicate conditions with freshly distilled solvents .
- Advanced Analytics : Combine XRD with DFT to resolve ambiguous NMR assignments (e.g., overlapping piperidine and pyridine signals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
